![molecular formula C19H19N3OS2 B2404894 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 476459-36-6](/img/structure/B2404894.png)
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chloroacetamide Herbicides and Biochemical Action
Chloroacetamides, a class of compounds related to the specified chemical structure, have been studied for their action as selective herbicides. These substances, including alachlor and metazachlor, operate by inhibiting fatty acid synthesis in plants, showing effectiveness in controlling annual grasses and broad-leaved weeds across various crops. This indicates a potential application of related compounds in agricultural chemistry to enhance crop protection and yield (Weisshaar & Böger, 1989).
Synthesis and Biological Activity of Pyrazole-Acetamide Derivatives
Research on the synthesis of novel pyrazole-acetamide derivatives highlights the versatility of these compounds in medicinal chemistry. For example, derivatives have shown significant anti-inflammatory activity, indicating their potential utility in developing new therapeutic agents. The synthesis approach and structure-activity relationship analysis of these compounds provide a foundation for further exploration in drug discovery (Sunder & Maleraju, 2013).
Coordination Complexes and Antioxidant Activity
The study of pyrazole-acetamide derivatives extends into the field of coordination chemistry, where these compounds have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting the potential application of related compounds in creating new antioxidant agents. The role of hydrogen bonding in the self-assembly process of these complexes underscores the importance of molecular structure in designing functionally diverse materials (Chkirate et al., 2019).
Antipsychotic Potential of Pyrazole-Acetamide Derivatives
In pharmacology, certain pyrazole-acetamide derivatives have been identified as potential antipsychotic agents. These compounds demonstrate an ability to modulate behavior in animal models without interacting with dopamine receptors, a common target of existing antipsychotic drugs. This unique mechanism of action suggests a promising avenue for the development of novel antipsychotic medications (Wise et al., 1987).
properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-12-6-13(2)8-14(7-12)22-19(16-10-24-11-17(16)21-22)20-18(23)9-15-4-3-5-25-15/h3-8H,9-11H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDQCMIXGOGZOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CS4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.